Cas no 90297-52-2 (6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI))
![6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI) structure](https://ko.kuujia.com/scimg/cas/90297-52-2x500.png)
90297-52-2 structure
상품 이름:6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI)
6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI) 화학적 및 물리적 성질
이름 및 식별자
-
- 6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI)
- 6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimeth
- olivoretin
- Olivoretin A
- 6H-Benzo(g)(1,4)diazonino(7,6,5-cd)indol-6-one, 13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-, (4S-(4R*,7R*,10S*,13S*))-
- CHEBI:226710
- DTXSID00238083
- 90297-52-2
- (6S,9S,14R,17R)-17-ethenyl-6-(methoxymethyl)-10,14,17-trimethyl-9,14-di(propan-2-yl)-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one
- Olivoretine A
- Olivoretin B
-
- 인치: InChI=1S/C29H43N3O2/c1-10-28(6)11-12-29(7,18(4)5)21-14-22-23-19(15-30-25(23)24(21)28)13-20(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17-18,20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t20-,26-,28-,29+/m0/s1
- InChIKey: HQINLFPKZPQGGD-ZVYOULDASA-N
- 미소: CC(C)C1C(=O)NC(CC2=CNC3=C4C(=CC(=C23)N1C)C(CCC4(C)C=C)(C)C(C)C)COC
계산된 속성
- 정밀분자량: 465.336
- 동위원소 질량: 465.336
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 3
- 중원자 수량: 34
- 회전 가능한 화학 키 수량: 5
- 복잡도: 769
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 4
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 7
- 토폴로지 분자 극성 표면적: 57.4Ų
실험적 성질
- 밀도: 1.057
- 비등점: 646.3°Cat760mmHg
- 플래시 포인트: 344.6°C
- 굴절률: 1.561
6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI) 관련 문헌
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
3. Back matter
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
90297-52-2 (6H-Benzo[g][1,4]diazonino[7,6,5-cd]indol-6-one,13-ethenyl-1,3,4,5,7,8,10,11,12,13-decahydro-4-(methoxymethyl)-8,10,13-trimethyl-7,10-bis(1-methylethyl)-,(4S,7S,10R,13R)- (9CI)) 관련 제품
- 70497-14-2(Lyngbyatoxin)
- 1595973-21-9(1-(4-fluoro-2-methylphenyl)methyl-1H-pyrazol-4-amine)
- 1806307-83-4(1,5-Dibromo-3-fluoro-2-(trifluoromethoxy)benzene)
- 1805175-06-7(Ethyl 2-(bromomethyl)-4-chloro-3-(difluoromethyl)pyridine-5-acetate)
- 2163771-73-9(Ethyl 4-(2,2,2-trifluoroacetyl)-1H-pyrrole-2-carboxylate)
- 2228287-63-4(4-{imidazo1,2-apyridin-2-yl}-2-methylbutanoic acid)
- 1233093-70-3(4-(2-Fluoro-5-nitrophenyl)morpholine)
- 1394697-31-4(N-[(3-chlorophenyl)(cyano)methyl]imidazo[1,2-a]pyrazine-8-carboxamide)
- 2365418-52-4(1-(Benzyloxy)-2-fluoro-3-nitrobenzene)
- 2229000-34-2(2-{1-(aminooxy)methylcyclopropyl}-4-methylphenol)
추천 공급업체
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
중국 공급자
대량

Baoji Haoxiang Bio-technology Co.Ltd
골드 회원
중국 공급자
대량
Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량

Jiangsu Xinsu New Materials Co., Ltd
골드 회원
중국 공급자
대량
